3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c1-12-9-17(20-10-13-5-4-8-24-13)23-18(22-12)15(11-21-23)14-6-2-3-7-16(14)19/h2-3,6-7,9,11,13,20H,4-5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKUMQWKGDDKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3CCCO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation between a 5-aminopyrazole derivative and a β-ketoester. For the target compound, 4-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine serves as the starting material. Reaction with ethyl 3-oxo-3-(2-chlorophenyl)propanoate in refluxing acetic acid yields the intermediate 3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Scheme 1).
Key Reaction Conditions
X-ray crystallographic analysis of analogous pyrazolo[1,5-a]pyrimidines confirms planarity of the fused ring system, with dihedral angles between substituents and the core structure typically below 15°.
Chlorination at Position 7
The 7-ketone group is converted to a chloride using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC) as a catalyst. This step generates 7-chloro-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine , a critical intermediate for subsequent functionalization.
Optimized Chlorination Protocol
The reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the ketone starting material.
Amine Substitution at Position 7
The 7-chloro intermediate undergoes nucleophilic substitution with (tetrahydrofuran-2-yl)methylamine to introduce the final substituent. This step is conducted in anhydrous dimethylformamide (DMF) using triethylamine (TEA) as a base.
Substitution Reaction Parameters
- Amine: (Tetrahydrofuran-2-yl)methylamine (2.2 eq)
- Base: TEA (3 eq)
- Solvent: DMF
- Temperature: 60–70°C
- Time: 8–12 hours
- Yield: 65–75%
The stereochemistry of the tetrahydrofuran moiety is retained during synthesis, as confirmed by chiral chromatography in analogous compounds. Intramolecular hydrogen bonding between the amine and pyrimidine nitrogen stabilizes the molecular conformation.
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol. Structural validation employs:
- ¹H/¹³C NMR: Confirms substituent integration and connectivity.
- HRMS: Verifies molecular ion ([M+H]⁺ calculated for C₁₉H₂₀ClN₅O: 394.13).
- X-ray Diffraction: Resolves planarity of the pyrazolo[1,5-a]pyrimidine core and substituent orientation.
Comparative Analysis of Synthetic Routes
The cyclocondensation-chlorination route remains the most efficient for large-scale synthesis, balancing yield and practicality.
Mechanistic Insights
- Cyclocondensation: Proceeds via nucleophilic attack of the pyrazole amine on the β-ketoester, followed by dehydration and aromatization.
- Chlorination: POCl₃ acts as both a Lewis acid and chlorinating agent, with TMAC enhancing reactivity.
- Amine Substitution: Follows an SNAr mechanism, facilitated by electron-withdrawing groups on the pyrimidine ring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups, converting them to amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups at the chlorophenyl position.
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in pharmaceutical research, particularly due to its potential applications in treating various diseases. This article explores its scientific research applications, synthesizing findings from various studies to provide a comprehensive overview.
Structure and Composition
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 301.79 g/mol. Its structure includes a chlorophenyl group and a tetrahydrofuran moiety, which contribute to its pharmacological properties.
Physicochemical Properties
- Molecular Weight : 301.79 g/mol
- Solubility : Soluble in organic solvents, with limited solubility in water.
- Stability : Stable under standard laboratory conditions but sensitive to light and moisture.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit the growth of Mycobacterium tuberculosis by targeting ATP synthase, which is crucial for bacterial energy metabolism .
Cancer Research
The compound's structural analogs have been investigated for their potential as anticancer agents. They are thought to function as cyclin-dependent kinase inhibitors, which play a vital role in regulating the cell cycle. This mechanism could potentially lead to the development of new treatments for various cancers, including breast and lung cancer .
Neurological Disorders
There is emerging evidence that pyrazolo[1,5-a]pyrimidines may have neuroprotective effects. Research suggests that these compounds can induce apoptosis in cancer cells while protecting neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Properties
Studies have also highlighted the anti-inflammatory effects of pyrazolo[1,5-a]pyrimidines. These compounds may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammatory diseases, providing a basis for their use in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Mycobacterial Inhibition
In a study published in Pharmaceuticals, researchers synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their efficacy against Mycobacterium tuberculosis. The results demonstrated that specific derivatives significantly inhibited ATP production in bacterial cultures, indicating their potential as novel antimycobacterial agents .
Case Study 2: Cancer Cell Line Studies
Another research effort focused on evaluating the cytotoxic effects of pyrazolo[1,5-a]pyrimidines on different cancer cell lines. The findings revealed that these compounds effectively reduced cell viability and induced apoptosis through the activation of caspase pathways, suggesting their utility in cancer therapy development .
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. This can result in the inhibition or activation of various signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Trends and Insights
Fluorine substituents (e.g., in ) enhance metabolic stability but reduce polar interactions compared to chlorine .
Trifluoromethyl (CF₃) vs. THF-Methylamine :
- CF₃ groups (e.g., ) increase lipophilicity and resistance to oxidative metabolism, making them favorable for blood-brain barrier penetration .
- The THF-methylamine group in the target compound introduces oxygen-based polarity, likely improving aqueous solubility and hydrogen-bonding capacity, which is critical for oral bioavailability .
N-Substituent Diversity :
Pharmacological Implications
- The target compound’s THF-methylamine group may offer a unique advantage in targeting enzymes with polar active sites (e.g., kinases or proteases), whereas CF₃-containing analogs () are better suited for hydrophobic targets like GPCRs .
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 342.83 g/mol. The structural features include a 2-chlorophenyl group and a tetrahydrofuran moiety, which contribute to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClN₄O |
| Molecular Weight | 342.83 g/mol |
| CAS Number | 1015582-23-6 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in various signaling pathways. Kinase inhibition is significant in the context of cancer therapy, as dysregulated kinase activity is often implicated in tumorigenesis.
Anticancer Potential
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit anticancer properties through various mechanisms, including:
- Inhibition of receptor tyrosine kinases (RTKs) : These compounds can selectively inhibit RTKs such as EGFR (epidermal growth factor receptor), which is crucial in many cancers.
- Regulation of apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells by modulating apoptotic pathways.
Case Study: Inhibition of EGFR
A study highlighted that similar compounds within the pyrazolo[1,5-a]pyrimidine family demonstrated significant inhibitory effects on the L858R mutant form of EGFR, showing IC50 values in the sub-micromolar range. This suggests that this compound may possess comparable potency against mutant forms of EGFR, making it a candidate for further investigation in non-small cell lung cancer (NSCLC) therapies .
Enzymatic Inhibition
Beyond its anticancer potential, this compound has shown promise as an inhibitor of various enzymes involved in metabolic processes. The inhibition profile includes:
- Cyclooxygenase (COX) : This enzyme plays a role in inflammation and pain; thus, inhibition could lead to anti-inflammatory effects.
- Protein kinases : The ability to modulate kinase activity could have implications for treating diseases characterized by abnormal kinase signaling .
Synthesis and Functionalization
Research has focused on the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines to enhance their biological activity. Recent advancements have led to improved yields and more efficient synthetic routes. For instance, new methodologies allow for the introduction of various substituents at critical positions on the pyrazolo ring, potentially increasing their bioactivity .
Comparative Studies
Comparative studies have been conducted to evaluate the efficacy and selectivity of various pyrazolo[1,5-a]pyrimidine derivatives against different cancer cell lines. These studies often employ high-throughput screening methods to identify lead compounds with desirable pharmacological profiles.
Table 2: Comparative Biological Activity Data
| Compound Name | IC50 (µM) against EGFR | Selectivity Ratio (EGFR/Other RTKs) |
|---|---|---|
| 3-(2-chlorophenyl)-5-methyl-N-Tetrahydrofuran | <0.5 | >1000 |
| Other Pyrazolo Derivative A | 0.3 | >500 |
| Other Pyrazolo Derivative B | 0.8 | >200 |
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to maximize yield and purity?
Methodological Answer: Synthesis optimization involves:
- Cyclization Conditions : Use precursors like chlorophenyl-substituted pyrazoles and aminopyrimidines under reflux in polar solvents (e.g., ethanol or pyridine) for 5–6 hours to form the pyrazolo[1,5-a]pyrimidine core .
- Substitution Reactions : Introduce the tetrahydrofuran-methylamine moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine to minimize side reactions .
- Purification : Recrystallization from ethanol or methanol is critical to achieve >95% purity, as evidenced by melting point consistency and chromatographic analysis .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., chlorophenyl and tetrahydrofuran groups) by comparing chemical shifts to analogous pyrazolo[1,5-a]pyrimidines .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z ~370–380 for C₁₈H₁₈ClN₅O) and detects fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for understanding steric effects of the tetrahydrofuran-methylamine group .
Q. How can researchers screen the biological activity of this compound in enzyme inhibition assays?
Methodological Answer:
- Kinetic Assays : Use fluorogenic substrates to measure inhibition constants (Kᵢ) for target enzymes (e.g., kinases or proteases) at varying compound concentrations (1–100 µM) .
- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression models. The chlorophenyl group may enhance binding affinity, as seen in structurally similar trifluoromethyl derivatives .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the enzyme inhibition mechanism of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and enzyme active sites. The tetrahydrofuran group may form hydrogen bonds with catalytic residues .
- Site-Directed Mutagenesis : Test inhibition potency against mutant enzymes (e.g., alanine substitutions in binding pockets) to identify critical residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition .
Q. What methodologies are recommended for resolving contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing chlorophenyl with fluorophenyl) and compare IC₅₀ values to identify pharmacophores .
- Crystallographic Overlay Analysis : Compare X-ray structures of similar compounds bound to enzymes to rationalize potency differences (e.g., steric clashes due to tetrahydrofuran vs. trifluoromethyl groups) .
- Meta-Analysis of Published Data : Use statistical tools to assess variability in assay conditions (e.g., pH, co-solvents) that may affect activity measurements .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5–3.0) and aqueous solubility, influenced by the tetrahydrofuran group’s hydrophilicity .
- CYP450 Metabolism Simulations : Identify potential metabolic hotspots (e.g., N-methylation sites) using cytochrome P450 docking models .
- Blood-Brain Barrier (BBB) Permeability : Molecular dynamics simulations assess passive diffusion, with polar surface area <90 Ų favoring CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
